molecular formula C26H35N5O4S B611575 UNC1666 CAS No. 1429882-12-1

UNC1666

Cat. No. B611575
M. Wt: 513.66
InChI Key: NDWOEUVAOGUXGP-MEMLXQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC1666 is a dual ATP-competitive small molecule tyrosine kinase inhibitor, which potently diminishes Mer and Flt3 phosphorylation in AML.

Scientific Research Applications

Efficacy in Acute Myeloid Leukemia (AML)

UNC1666 has shown significant promise in the treatment of acute myeloid leukemia (AML). It is an ATP-competitive small molecule tyrosine kinase inhibitor that targets Mer and Flt3 receptor tyrosine kinases, both of which are implicated in AML. Research demonstrates that UNC1666 potently inhibits Mer and Flt3 phosphorylation in AML, leading to decreased phosphorylation of downstream effectors such as Stat, Akt, and Erk. It induces apoptosis in AML cell lines and reduces colony formation significantly. This effect has been observed in both cell lines and primary AML patient samples, indicating the potential of UNC1666 as a treatment strategy for AML (Lee-Sherick et al., 2015).

Dual Inhibition of Mer and Flt-3 Tyrosine Kinases

Another study highlights UNC1666's ability to inhibit both Mer and Flt-3 tyrosine kinases in AML. It acts as a reversible small molecule inhibitor, effectively decreasing AKT and STAT6 activation in a dose-dependent manner and inducing apoptosis in AML cell lines. It also hampers the proliferative capacity of myeloblasts, further validating the therapeutic potential of dual Mer/Flt-3 inhibition in AML treatment (Lee-Sherick et al., 2013).

properties

CAS RN

1429882-12-1

Product Name

UNC1666

Molecular Formula

C26H35N5O4S

Molecular Weight

513.66

IUPAC Name

trans-4-{2-Butylamino-5-[4-(morpholine-4-sulfonyl)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclohexanol

InChI

InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21-

InChI Key

NDWOEUVAOGUXGP-MEMLXQNLSA-N

SMILES

O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC1666;  UNC-1666;  UNC 1666

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC1666
Reactant of Route 2
Reactant of Route 2
UNC1666
Reactant of Route 3
UNC1666
Reactant of Route 4
Reactant of Route 4
UNC1666
Reactant of Route 5
Reactant of Route 5
UNC1666
Reactant of Route 6
Reactant of Route 6
UNC1666

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.